2-(3-Amino-1h-1,2,4-triazol-1-yl)-N-propylpropanamide
Description
Properties
Molecular Formula |
C8H15N5O |
|---|---|
Molecular Weight |
197.24 g/mol |
IUPAC Name |
2-(3-amino-1,2,4-triazol-1-yl)-N-propylpropanamide |
InChI |
InChI=1S/C8H15N5O/c1-3-4-10-7(14)6(2)13-5-11-8(9)12-13/h5-6H,3-4H2,1-2H3,(H2,9,12)(H,10,14) |
InChI Key |
WBIMOEPGMZOBGK-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)C(C)N1C=NC(=N1)N |
Origin of Product |
United States |
Preparation Methods
Detailed Synthetic Routes
Pathway A: Synthesis via N-Guanidinosuccinimide Intermediate
- Step 1: Preparation of N-guanidinosuccinimide from succinic anhydride and aminoguanidine hydrochloride.
- Step 2: Nucleophilic ring opening of N-guanidinosuccinimide by the amine nucleophile (propylamine) under microwave irradiation.
- Step 3: Cyclocondensation and recyclization to form the 1,2,4-triazole ring, yielding the target 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamide.
This one-pot tandem reaction is typically carried out at elevated temperatures (around 160–180 °C) with reaction times ranging from 20 to 30 minutes under microwave conditions to enhance reaction efficiency and yield.
Optimization Data for Model Reaction (Representative for Propylamine)
| Entry | Solvent | Temperature (°C) | Time (min) | Isolated Yield (%) |
|---|---|---|---|---|
| 1 | Ethanol (EtOH) | 180 | 25 | 27 |
| 2 | Water (H₂O) | 180 | 25 | 28 |
| 3 | Ethyl Acetate (AcOEt) | 180 | 25 | 64 |
| 4 | Acetonitrile (MeCN) | 180 | 25 | 75 |
| 5 | Acetonitrile (MeCN) | 170 | 25 | 79 |
| 6 | Acetonitrile (MeCN) | 160 | 25 | 65 |
The highest yields were obtained using acetonitrile as solvent at 170 °C for 25 minutes, achieving up to 79% isolated yield.
Pathway B: Synthesis via N-Arylsuccinimides (Alternative for Less Nucleophilic Amines)
- Step 1: Preparation of N-arylsuccinimides from succinic anhydride and aromatic amines.
- Step 2: Reaction of N-arylsuccinimides with aminoguanidine hydrochloride under microwave irradiation.
- Step 3: Formation of the 1,2,4-triazole ring by ring closure facilitated by the guanidinium ion acting as an acid catalyst.
This pathway is less relevant for propylamine (an aliphatic amine) but is important for expanding the scope to aromatic amines. The reaction is also conducted under microwave irradiation to promote efficiency.
Reaction Conditions and Purification
- Microwave irradiation is a key feature in both pathways, enabling rapid heating and higher reaction rates.
- Solvent choice critically affects yield, with acetonitrile being preferred.
- After reaction completion, purification is typically achieved by column chromatography or trituration, depending on the amine used.
- The volatile propylamine can be removed under reduced pressure with the addition of chloroform to obtain the pure amide product.
Summary Table of Preparation Parameters for 2-(3-Amino-1H-1,2,4-triazol-1-yl)-N-propylpropanamide
| Parameter | Details |
|---|---|
| Starting materials | Succinic anhydride, aminoguanidine hydrochloride, propylamine |
| Intermediate | N-guanidinosuccinimide |
| Solvent | Acetonitrile (MeCN) |
| Temperature | 160–180 °C (microwave irradiation) |
| Reaction time | 20–30 minutes |
| Yield | Up to 79% isolated yield |
| Purification | Column chromatography or trituration |
| Key advantages | One-pot synthesis, rapid reaction, high yields |
Research Results and Characterization
- The synthesized compounds, including N-propyl derivatives, have been characterized by NMR spectroscopy and X-ray crystallography to confirm the formation of the 1,2,4-triazole ring and the amino substitution pattern.
- Tautomerism studies reveal the stability of the 1,2,4-triazole ring system in the final product.
- The microwave-assisted method significantly reduces reaction times compared to conventional heating methods.
Chemical Reactions Analysis
2-(3-Amino-1h-1,2,4-triazol-1-yl)-N-propylpropanamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, which may have different chemical and biological properties.
Substitution: Substitution reactions can introduce different functional groups into the molecule, potentially altering its reactivity and applications.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(3-Amino-1h-1,2,4-triazol-1-yl)-N-propylpropanamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential as an enzyme inhibitor and its interactions with various biological targets .
In medicine, this compound is investigated for its potential therapeutic properties, including its use as an antimicrobial agent. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development . Additionally, it has applications in the industry as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-(3-Amino-1h-1,2,4-triazol-1-yl)-N-propylpropanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . This inhibition can lead to various biological effects, depending on the target enzyme and the pathway involved.
Comparison with Similar Compounds
Structural and Functional Analogues
The table below compares 2-(3-Amino-1H-1,2,4-triazol-1-yl)-N-propylpropanamide with key analogs:
Key Differences and Implications
Substituent Effects :
- Alkyl Chain Variations : The propyl group in the target compound vs. the sec-butyl group in its acetamide analog () may influence lipophilicity and bioavailability. Shorter chains (e.g., propyl) typically enhance solubility but reduce membrane permeability compared to branched analogs.
- Nitro vs.
Data-Driven Insights
| Parameter | Target Compound | sec-Butyl Analog | Pyrimidine-Triazole Hybrid | β-Triazolyl Alanine |
|---|---|---|---|---|
| Water Solubility | Low (amide) | Moderate (branched) | Low (aromatic core) | High (carboxylate) |
| Thermal Stability | Unknown | Unknown | 198–200°C (decomp.) | Stable in aqueous media |
| Agrochemical Relevance | Indirect (precursor) | Not reported | High (herbicide/insecticide) | Direct (metabolite) |
Biological Activity
2-(3-Amino-1H-1,2,4-triazol-1-yl)-N-propylpropanamide is a compound that belongs to the class of 1,2,4-triazoles. Its unique structure, featuring an amino group attached to the triazole ring and a propylpropanamide moiety, positions it as a candidate for various biological applications. This article delves into the biological activity of this compound, summarizing its mechanisms of action, potential therapeutic uses, and relevant research findings.
The molecular formula of this compound is C8H15N5O with a molecular weight of 197.24 g/mol. The compound's structure can be represented by the following table:
| Property | Value |
|---|---|
| Molecular Formula | C8H15N5O |
| Molecular Weight | 197.24 g/mol |
| IUPAC Name | This compound |
| InChI Key | WBIMOEPGMZOBGK-UHFFFAOYSA-N |
| Canonical SMILES | CCCNC(=O)C(C)N1C=NC(=N1)N |
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound has been shown to inhibit certain enzyme activities by binding to their active sites, thereby blocking their function. This mechanism is crucial for its potential therapeutic applications in various diseases.
Case Studies and Research Findings
Several studies have explored the biological implications of triazole derivatives:
- Antimalarial Activity : A study evaluated the antimalarial properties of triazole derivatives and found that certain compounds exhibited IC50 values in the submicromolar range against P. falciparum. This suggests a significant potential for further development of triazole-based antimalarials .
- Histidine Metabolism Inhibition : Research on the effects of amino triazoles indicated that they inhibit histidine synthesis in algae by interfering with specific enzymatic activities . This provides insights into how similar compounds might affect metabolic pathways in other organisms.
- Cytotoxicity Studies : Compounds structurally related to this compound have been tested for cytotoxicity against various cell lines. Results showed low cytotoxicity at high concentrations (CC50 > 100 μM), indicating a favorable safety profile for further testing .
Q & A
Q. What are the optimal reaction conditions for synthesizing 2-(3-Amino-1H-1,2,4-triazol-1-yl)-N-propylpropanamide to maximize yield and purity?
- Methodological Answer : Synthesis optimization involves:
- Microwave-assisted heating to enhance reaction efficiency via uniform thermal distribution .
- Solvent selection (e.g., polar aprotic solvents like DMF or acetonitrile) to stabilize intermediates.
- Use of a base (e.g., triethylamine) to neutralize byproducts like HCl in acyl chloride reactions .
- Temperature control (typically 60–90°C) to balance reaction rate and side-product formation.
Table 1 : Key Parameters for Synthesis Optimization
| Parameter | Optimal Range/Choice | Impact on Yield/Purity |
|---|---|---|
| Heating Method | Microwave-assisted | ↑ Reaction efficiency |
| Solvent | DMF, Acetonitrile | Stabilizes intermediates |
| Base | Triethylamine | Neutralizes acidic byproducts |
| Temperature | 60–90°C | Balances kinetics vs. side reactions |
Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound post-synthesis?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) :
- 1H NMR for proton environment analysis (e.g., amine protons at δ 6.5–8.5 ppm; triazole protons at δ 7.0–8.5 ppm) .
- 13C NMR to confirm carbonyl (C=O, ~170 ppm) and triazole ring carbons .
- Liquid Chromatography-Mass Spectrometry (LC-MS) : Validates molecular weight and detects impurities via retention time and fragmentation patterns .
- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., N-H stretch ~3300 cm⁻¹; C=O stretch ~1650 cm⁻¹) .
Q. How can researchers assess the solubility and stability of this compound under varying experimental conditions?
- Methodological Answer :
- Solubility : Test in solvents (water, DMSO, ethanol) via saturation assays. Use HPLC to quantify solubility limits.
- Stability :
- Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and monitor degradation via LC-MS .
- Adjust pH (e.g., 5–8) to assess hydrolytic stability of the propanamide and triazole moieties .
Advanced Research Questions
Q. How can computational models be integrated into the design of synthetic pathways for this compound?
- Methodological Answer :
- Use quantum chemical calculations (e.g., DFT) to predict transition states and reaction pathways .
- Employ reaction path search algorithms to identify low-energy intermediates and optimize stepwise reactions (e.g., amide bond formation, triazole ring closure) .
- Combine with machine learning to analyze historical reaction data and predict optimal solvent/base combinations.
Q. What strategies resolve discrepancies in biological activity data across different pharmacological assays?
- Methodological Answer :
- Cross-validation : Use orthogonal assays (e.g., enzyme inhibition vs. cell viability) to confirm target specificity .
- Assay Condition Optimization :
- Standardize buffer pH (7.4 vs. 6.5) to account for ionization effects on binding .
- Control temperature (25°C vs. 37°C) to mimic physiological conditions.
- Data Normalization : Normalize activity metrics to internal controls (e.g., reference inhibitors) to reduce inter-assay variability.
Q. How can researchers predict and validate reactive sites for nucleophilic/electrophilic interactions in this compound?
- Methodological Answer :
- Electrostatic Potential Mapping : Use computational tools (e.g., Gaussian) to identify electron-deficient (electrophilic) regions, such as the triazole ring or carbonyl group .
- Experimental Validation :
- React with nucleophiles (e.g., Grignard reagents) to test carbonyl reactivity.
- Use NMR titration to monitor shifts in proton environments during ligand-receptor binding .
Q. What are the challenges in scaling up the synthesis of this compound from milligram to gram-scale while maintaining purity?
- Methodological Answer :
- Reactor Design : Transition from batch to flow chemistry for better heat/mass transfer control .
- Purification Challenges :
- Replace column chromatography with recrystallization (e.g., DMSO/water mixtures) for scalability .
- Monitor impurities via inline PAT (Process Analytical Technology) tools like FTIR .
Data Contradiction Analysis
Q. How should conflicting data on enzyme inhibition potency be addressed in structure-activity relationship (SAR) studies?
- Methodological Answer :
- SAR Re-evaluation : Compare substituent effects (e.g., propyl vs. methyl groups on the propanamide chain) using isosteric replacements .
- Binding Affinity Assays : Use SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to quantify direct interactions, bypassing enzymatic readout variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
